2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid
CAS No.: 98808-50-5
Cat. No.: VC7740076
Molecular Formula: C14H11BrO2S
Molecular Weight: 323.2
* For research use only. Not for human or veterinary use.
![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid - 98808-50-5](/images/structure/VC7740076.png)
Specification
CAS No. | 98808-50-5 |
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Molecular Formula | C14H11BrO2S |
Molecular Weight | 323.2 |
IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]benzoic acid |
Standard InChI | InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Standard InChI Key | ITEYFCUZWSWOKH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br |
Introduction
Molecular Structure and Composition
The molecular formula of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is C₁₄H₁₁BrO₂S, with a molecular weight of 339.26 g/mol. The structure comprises:
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A benzoic acid group (-COOH) at position 1 of the benzene ring.
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A sulfanylmethyl (-S-CH₂-) bridge at position 2, connecting to a 4-bromophenyl group.
Key Structural Features:
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Aromatic Systems: Two benzene rings contribute to planar rigidity and π-π stacking potential.
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Polar Functional Groups: The carboxylic acid (pKa ≈ 4.5–5.0 ) and thioether (-S-) groups enhance solubility in polar solvents and enable hydrogen bonding.
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Electrophilic Bromine: The para-bromine on the phenyl ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
Predicted Physicochemical Parameters
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
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δ 12.5 ppm (broad, COOH).
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δ 7.2–8.1 ppm (aromatic protons).
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δ 4.2 ppm (s, -SCH₂-).
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Functional Applications and Derivatives
Pharmaceutical Intermediates
The compound’s bromine and thioether motifs are valuable in drug design:
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Anticancer Agents: Brominated aromatics exhibit intercalation with DNA .
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Enzyme Inhibitors: Thioethers can modulate cysteine protease activity .
Materials Science
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Liquid Crystals: The rigid aromatic core and polar groups support mesophase formation.
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Polymer Additives: Bromine enhances flame retardancy in polymers.
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